An In-depth Technical Guide to 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane: Structure, Properties, and Synthesis
Executive Summary
The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its inherent conformational flexibility and the presence of two nitrogen atoms for substitution allow for the creation of diverse chemical libraries targeting a wide array of biological systems. This guide provides a detailed technical overview of a specific derivative, 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane, a molecule of interest for its potential as a synthetic intermediate and a pharmacologically active agent. We will delve into its structural and physicochemical properties, propose a robust synthetic pathway, detail methods for its structural elucidation, and discuss its potential applications in the field of drug discovery.
Introduction: The Significance of the 1,4-Diazepane Scaffold
The seven-membered heterocyclic ring system containing two nitrogen atoms at positions 1 and 4, known as 1,4-diazepane, is a cornerstone in the development of therapeutic agents.[2] Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, anticancer, antibacterial, and antifungal properties.[3][4][5][6] The success of this scaffold stems from its three-dimensional structure, which can effectively mimic peptide turns and present substituents in precise vectors to interact with biological targets like G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] The introduction of an N-aryl substituent, such as the 4-nitrophenyl group, significantly influences the molecule's electronic and steric properties, often serving as a key pharmacophore or a handle for further chemical modification.
Chemical Structure and Physicochemical Properties
1-Methyl-4-(4-nitrophenyl)-1,4-diazepane is an N-asymmetrically substituted diazepane. The structure consists of a saturated seven-membered diazepane ring, with a methyl group attached to one nitrogen atom (N-1) and a 4-nitrophenyl group attached to the other (N-4).
Molecular Structure:
Caption: 2D representation of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane.
Physicochemical Data Summary
| Property | Predicted Value / Information | Source / Rationale |
| Molecular Formula | C₁₂H₁₇N₃O₂ | Based on structure |
| Molecular Weight | 235.28 g/mol | Based on structure[7] |
| Appearance | Likely a yellow or orange solid | The nitrophenyl chromophore often imparts color. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, CH₂Cl₂), sparingly soluble in alcohols, likely insoluble in water and nonpolar solvents like hexanes. | General solubility for N-aryl amines and nitroaromatics. |
| Topological Polar Surface Area (TPSA) | 58.41 Ų | Calculated for a close analog, reflecting the polar nitro and amine groups.[7] |
| LogP (Octanol/Water Partition Coeff.) | ~1.4 - 2.5 | Calculated for analogs; indicates moderate lipophilicity.[7] |
| Hydrogen Bond Acceptors | 4 | (2x Nitro Oxygens, 2x Ring Nitrogens)[7] |
| Hydrogen Bond Donors | 0 | The diazepane N-H is substituted. |
| Rotatable Bonds | 3 | [7] |
Synthesis and Purification Protocol
The synthesis of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane can be efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is a well-established method for forming C-N bonds where an electron-deficient aromatic ring is attacked by a nucleophile.
Rationale for Synthetic Strategy:
The 4-nitrophenyl group contains a powerful electron-withdrawing nitro group, which strongly activates the aromatic ring towards nucleophilic attack, particularly at the para position (relative to the nitro group). 1-Methyl-1,4-diazepane serves as an excellent secondary amine nucleophile. The reaction is typically performed in a polar aprotic solvent to facilitate the formation of the charged Meisenheimer intermediate and in the presence of a non-nucleophilic base to quench the proton generated during the reaction.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-methyl-1,4-diazepane (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (approx. 0.5 M concentration).
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Addition of Electrophile: While stirring the mixture, add 1-fluoro-4-nitrobenzene (1.05 eq.) dropwise at room temperature. The use of the fluoro-substituted arene is deliberate; fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the transition state.
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Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
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Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. The product will partition into the organic layer.
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Extraction: Separate the layers and extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.
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Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to afford the pure 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane.
Structural Elucidation and Spectroscopic Analysis
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques provides a comprehensive structural characterization.
Expected Spectroscopic Data:
| Technique | Expected Observations and Rationale |
| ¹H NMR | Aromatic Region: Two doublets (AX or AA'BB' system) between δ 8.0-8.2 ppm and δ 7.0-7.2 ppm, corresponding to the protons on the nitrophenyl ring. The downfield shift is due to the deshielding effect of the nitro group. Aliphatic Region: A complex series of multiplets between δ 2.5-3.8 ppm corresponding to the 10 protons of the diazepane ring. N-Methyl Group: A singlet at approximately δ 2.3-2.5 ppm, integrating to 3 protons. |
| ¹³C NMR | Aromatic Region: Four signals expected. The carbon attached to the nitro group (C4') will be highly deshielded (~δ 145-150 ppm). The ipso-carbon attached to the nitrogen (C1') will also be downfield (~δ 150-155 ppm). Two other signals for the remaining aromatic carbons will appear between δ 110-130 ppm. Aliphatic Region: Five signals for the diazepane ring carbons and the N-methyl carbon, typically in the δ 40-60 ppm range. |
| FT-IR | N-O Stretch (Nitro Group): Two strong, characteristic bands at ~1520 cm⁻¹ (asymmetric) and ~1345 cm⁻¹ (symmetric).[8] C-H Stretch (Aliphatic): Multiple bands just below 3000 cm⁻¹. C-H Stretch (Aromatic): Weaker bands just above 3000 cm⁻¹.[9] C-N Stretch: Bands in the fingerprint region (~1200-1350 cm⁻¹). No N-H stretch should be observed around 3300-3500 cm⁻¹, confirming complete substitution. |
| Mass Spectrometry (ESI-MS) | Molecular Ion Peak [M+H]⁺: Expected at m/z 236.1394 (for C₁₂H₁₈N₃O₂⁺). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm. |
Potential Applications in Drug Discovery and Research
The structure of 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane makes it a versatile platform for further chemical exploration and a candidate for biological screening.
Caption: Relationship between the core molecule, its modifications, and potential applications.
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Intermediate for Analog Synthesis: The nitro group is a key functional handle. It can be readily reduced to an aniline (NH₂) derivative. This resulting primary amine is a versatile nucleophile that can be acylated, sulfonylated, or used in reductive amination to build a diverse library of compounds for structure-activity relationship (SAR) studies.
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CNS-Active Agents: The broader class of 1,4-diazepines has shown significant promise as central nervous system (CNS) active agents.[6] This compound could be screened for activity at dopamine, serotonin, or GABA receptors, which are common targets for anxiolytic and antipsychotic drugs.[10]
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Anticancer Research: Numerous heterocyclic compounds containing the N-aryl moiety exhibit anticancer properties.[11] 1-Methyl-4-(4-nitrophenyl)-1,4-diazepane could be evaluated for cytotoxic activity against various cancer cell lines.
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Enzyme Inhibitors: Substituted diazepanes have been designed as potent enzyme inhibitors. For instance, novel 1,4-diazepane derivatives have been identified as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[12] This scaffold could be explored for similar inhibitory activities against other proteases or kinases.
Conclusion
1-Methyl-4-(4-nitrophenyl)-1,4-diazepane represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. Its straightforward and robust synthesis via nucleophilic aromatic substitution makes it highly accessible. The presence of multiple functional groups and a privileged medicinal chemistry scaffold provides a rich platform for the development of novel therapeutic agents. The predictive data and detailed protocols provided in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and explore the biological potential of this and related compounds.
References
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